trifluorogold
Description
Gold trifluoromethyl complexes, formally denoted as [Au(CF₃)ₙLₘ] (where $ n = 1-4 $, $ m = 0-2 $, and L = ancillary ligands), are organometallic compounds characterized by strong Au–C bonds and exceptional thermal stability compared to their non-fluorinated counterparts. These complexes are synthesized primarily via nucleophilic trifluoromethylation using reagents like Me₃SiCF₃ in the presence of fluoride activators (e.g., AgF) . Key structural features include linear geometries for Au(I) complexes and square-planar or trigonal-bipyramidal configurations for Au(III) species, with bond dissociation energies (BDEs) for Au–CF₃ bonds exceeding 200 kJ/mol .
A hallmark of Au(III) trifluoromethyl complexes is their propensity for rapid reductive elimination of CF₃–R products (R = aryl, alkyl), a process critical for catalytic trifluoromethylation reactions. For instance, [Au(CF₃)₃(PPh₃)] undergoes reductive elimination at room temperature, whereas analogous Cu or Pd complexes require elevated temperatures . This reactivity, combined with their stability (e.g., melting points up to 119°C for [Au(CF₃)(CNtBu)]), positions gold complexes as promising candidates for pharmaceutical and materials science applications .
Properties
CAS No. |
14720-21-9 |
|---|---|
Molecular Formula |
AuF3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Stability and Thermal Properties
Gold trifluoromethyl complexes exhibit superior thermal stability compared to methyl and other perfluoroalkyl analogs. For example:
| Compound | Melting Point (°C) | Decomposition Temp. (°C) | |
|---|---|---|---|
| [Au(CF₃)(CNtBu)] | 119 | >150 | |
| [Au(CH₃)(CNtBu)] | 62 | 95 | |
| [Cu(CF₃)(PPh₃)₃] | 89 | 110 | |
| [Ag(CF₃)(PPh₃)] | 75 | 90 |
The enhanced stability of Au–CF₃ complexes is attributed to the electron-withdrawing nature of CF₃ groups, which strengthen Au–C bonds and reduce oxidative degradation .
Reactivity in Reductive Elimination
Gold(III) trifluoromethyl complexes outperform analogous Cu, Ag, and Pd compounds in reductive elimination efficiency:
| Complex | Reaction Temp. | Activation Barrier (kJ/mol) | |
|---|---|---|---|
| [Au(CF₃)₃(PPh₃)] | 25°C | 50–60 | |
| [Cu(CF₃)(bpy)] | 80°C | 90–100 | |
| [Pd(CF₃)₂(PPh₃)₂] | 120°C | 120–140 |
The low activation barrier for Au complexes enables catalytic trifluoromethylation under mild conditions, a critical advantage for synthesizing fluorinated pharmaceuticals like Efavirenz (an HIV drug) .
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